molecular formula C17H18BrNO2 B5748966 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide

5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide

Cat. No.: B5748966
M. Wt: 348.2 g/mol
InChI Key: ITWZCAOUCKIBGU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and three methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with an amine, specifically 2-methoxyaniline, under acidic or basic conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide.

    Substitution: Formation of 5-methoxy-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide.

Scientific Research Applications

5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-hydroxyphenyl)-2,3,4-trimethylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-chloro-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-bromo-N-(2-methoxyphenyl)-2,3,4-dimethylbenzamide: Similar structure but with one less methyl group.

Uniqueness

5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, methoxy group, and three methyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

5-bromo-N-(2-methoxyphenyl)-2,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-10-11(2)13(9-14(18)12(10)3)17(20)19-15-7-5-6-8-16(15)21-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWZCAOUCKIBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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